molecular formula C10H14IN5O6 B14478784 8-Iodoguanosine monohydrate CAS No. 65817-44-9

8-Iodoguanosine monohydrate

Cat. No.: B14478784
CAS No.: 65817-44-9
M. Wt: 427.15 g/mol
InChI Key: QQIPTFULIXGLAI-YEOHUATISA-N
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Description

8-Iodoguanosine monohydrate is a modified nucleoside derivative where an iodine atom substitutes the hydrogen at the 8-position of the guanine base. This structural modification distinguishes it from canonical guanosine and confers unique chemical and biochemical properties. The monohydrate form likely enhances stability through hydration, a common feature in nucleoside derivatives to improve crystallinity and shelf life.

Properties

CAS No.

65817-44-9

Molecular Formula

C10H14IN5O6

Molecular Weight

427.15 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H12IN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1

InChI Key

QQIPTFULIXGLAI-YEOHUATISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoguanosine monohydrate typically involves the iodination of guanosine. One common method includes the reaction of guanosine with iodine monochloride in an organic solvent such as dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective iodination at the 8th position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as recrystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoguanosine monohydrate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Iodoguanosine monohydrate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and genomic instability, making it a valuable tool in studying DNA damage and repair pathways . The compound targets guanine bases and can be recognized and processed by DNA repair enzymes such as OGG1 .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key differences between 8-iodoguanosine monohydrate and related guanine derivatives:

Compound Structural Modification Molecular Weight (g/mol) Key Applications Stability Considerations Toxicity/Safety
This compound Iodine at 8-position; hydrated Not explicitly provided Potential nucleoside drug substrate Likely sensitive to humidity Limited data; iodine may pose toxicity
8-Hydroxyguanine (8-OH-Gua) Hydroxyl group at 8-position ~167.12 (base only) Oxidative stress biomarker in DNA/RNA Lyophilized form hygroscopic Irritant to eyes/skin
8-Hydroxy-2'-deoxyguanosine (8-OHdG) Hydroxyl at 8-position; deoxyribose ~284.20 Cardiovascular disease biomarker Stable in urine samples Not directly toxic in biomarker roles
8-Oxo-7,8-dihydroguanine (8-oxoG) Oxidized guanine with keto group ~167.12 (base only) DNA repair studies (OGG1 substrate) Prone to further oxidation Mutagenic if unrepaired

Key Research Findings

  • 8-OHdG in Disease Biomarkers: Elevated 8-OHdG levels correlate with cardiovascular disease, as shown in meta-analyses involving immunoaffinity chromatography and monoclonal antibody-based ELISA .
  • Oxidative Damage and Repair: 8-oxoG is a substrate for OGG1, a DNA glycosylase critical in base excision repair (BER). The iodine in 8-iodoguanosine may hinder enzymatic recognition, limiting its role in BER pathways .
  • Stability in Formulations: Like 8-hydroxyguanine, this compound likely requires controlled storage (e.g., lyophilization) to prevent degradation, as hydrated forms are moisture-sensitive .

Purity and Analytical Methods

  • 8-Hydroxyguanine : Purity exceeds 95% (HPLC/UV at 293 nm) .
  • 8-OHdG : Quantified via isotope-dilution LC-MS/MS with automated solid-phase extraction .
  • 8-Iodoguanosine: Analytical methods are unspecified in the evidence, but iodine’s high atomic weight may facilitate detection via mass spectrometry or X-ray crystallography.

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